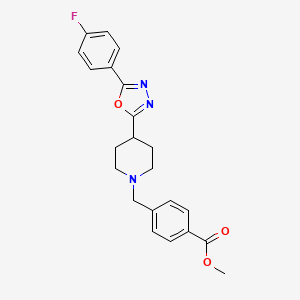

Methyl 4-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-28-22(27)18-4-2-15(3-5-18)14-26-12-10-17(11-13-26)21-25-24-20(29-21)16-6-8-19(23)9-7-16/h2-9,17H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLHLRSTMWWOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate, a compound featuring a 1,3,4-oxadiazole ring and a piperidine moiety, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to synthesize existing knowledge on the compound's biological properties, including its antimicrobial, anticancer, anti-inflammatory, and analgesic effects.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a methyl benzoate group linked to a piperidine ring, which is further substituted with a 1,3,4-oxadiazole moiety. The molecular formula is , and it has a molecular weight of approximately 373.41 g/mol.

Biological Activity Overview

The biological activities of compounds containing the 1,3,4-oxadiazole scaffold have been extensively studied. Research indicates that these compounds exhibit:

- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with the 1,3,4-oxadiazole core have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Studies have reported that oxadiazole derivatives can inhibit cancer cell proliferation. For example, certain synthesized derivatives exhibited potent activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Anti-inflammatory Effects : The presence of the oxadiazole ring has been linked to anti-inflammatory properties. Compounds have been shown to reduce inflammation markers in vitro and in vivo .

Antimicrobial Studies

Research has consistently shown that compounds containing the 1,3,4-oxadiazole ring possess broad-spectrum antimicrobial activity. A study highlighted that specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.25 | Antibacterial (MRSA) |

| Compound B | 1.0 | Antifungal |

| Compound C | 2.0 | Antitubercular |

Anticancer Activity

In anticancer research, derivatives of the compound showed promising results against various cancer cell lines. For example:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Values : The most active derivative had an IC50 value of 5 µM.

These results indicate that modifications to the oxadiazole structure can enhance anticancer efficacy .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential was evaluated using models of acute inflammation. Compounds demonstrated significant reductions in paw edema in rats when administered at doses of 10 mg/kg . Additionally, analgesic activity was assessed through the acetic acid-induced writhing test, where treated animals showed a marked decrease in pain response.

Case Studies

Several case studies have illustrated the effectiveness of similar compounds:

- Case Study on Antibacterial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the piperidine moiety significantly enhanced antibacterial activity .

- Case Study on Cancer Cell Lines : Derivatives were tested on multiple cancer cell lines including breast and prostate cancers. Results indicated that specific substitutions on the oxadiazole ring could lead to selective cytotoxicity towards cancer cells while sparing normal cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A comparative study showed that derivatives with similar structures demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

The results suggest that the oxadiazole moiety enhances the antimicrobial efficacy of the compounds, making them suitable candidates for further development as antimicrobial agents .

Anticancer Properties

Oxadiazole derivatives have also been studied for their anticancer potential. The compound's structure allows it to interact with various molecular targets involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle proteins.

Case Study: Anticancer Activity

A recent study demonstrated that a related oxadiazole derivative significantly inhibited cell proliferation in breast cancer cell lines, leading to an increase in apoptotic cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Neuropharmacological Applications

The piperidine component of the compound suggests potential applications in neuropharmacology. Piperidine derivatives have been associated with neuroprotective effects and modulation of neurotransmitter systems. Research indicates that compounds with similar structures may exhibit anxiolytic and antidepressant-like effects in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between the target compound and analogous molecules:

Key Observations

Substituent Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the perfluoroethoxy group in Example 51 (–4), which is bulkier and more electronegative. This difference may influence target binding and metabolic stability .

Linker and Core Modifications :

- Replacing the thioether-sulfonyl linker in ’s derivatives with a methylene group in the target compound reduces polarity, possibly altering pharmacokinetic properties .

- The piperidine ring in the target compound is less basic than the piperazine in –8, which may affect solubility and hydrogen-bonding interactions .

Biological Activity Trends: Compounds with 1,3,4-oxadiazole cores (e.g., –6) show notable antibacterial activity, suggesting the target compound may share similar mechanisms . Ethyl benzoate derivatives (e.g., I-6230) in demonstrate the importance of ester groups in modulating activity, supporting the prodrug hypothesis for the target .

Q & A

Q. What are the standard synthetic pathways for Methyl 4-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides using reagents like CS₂ and KOH under reflux (Ethanol, 4–5 hours) .

- Step 2 : Piperidine functionalization via nucleophilic substitution or coupling reactions. For example, 4-bromomethylbenzenesulfonyl chloride can react with oxadiazole derivatives under basic conditions (5% Na₂CO₃, 1 hour) .

- Step 3 : Esterification or methylation of the benzoate group using LiH in DMF .

Characterization : Intermediate purity is confirmed via Thin-Layer Chromatography (TLC), followed by recrystallization (methanol) and spectral analysis (¹H/¹³C NMR, IR) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and carbonyl groups (e.g., ester C=O at ~170 ppm) .

- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .

Q. What are the primary biological activities associated with structurally similar 1,3,4-oxadiazole derivatives?

- Antibacterial Activity : Substituted oxadiazoles show MIC values as low as 12.5 µg/mL against E. coli and S. aureus .

- Anticancer Potential : Fluorophenyl-oxadiazole derivatives inhibit enzymes like topoisomerase II (IC₅₀ ~5–10 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

- Solvent Choice : Ethanol or DMF enhances cyclization efficiency compared to polar aprotic solvents .

- Catalyst : KOH or Na₂CO₃ accelerates thiosemicarbazide cyclization at 80–90°C .

- Reaction Time : Prolonged reflux (5–6 hours) ensures complete conversion, monitored via TLC .

Q. What strategies address contradictory biological activity data between in vitro and in vivo studies for this compound?

- Bioavailability Optimization : Modify logP via ester hydrolysis to carboxylic acid derivatives to enhance membrane permeability .

- Metabolic Stability : Use microsomal assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .

- Dose-Response Validation : Repeat in vivo assays with adjusted dosing regimens (e.g., 10–50 mg/kg in rodent models) .

Q. How does the fluorophenyl group influence the compound’s binding affinity to biological targets?

- Electron-Withdrawing Effect : Fluorine enhances hydrogen bonding with target proteins (e.g., kinase active sites) .

- Hydrophobic Interactions : The aromatic ring stabilizes binding to hydrophobic pockets, as shown in molecular docking studies (ΔG ≈ −8.5 kcal/mol) .

Q. What computational methods are used to predict the compound’s reactivity and stability?

- DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous solutions (RMSD < 2 Å over 50 ns) .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in spectral data during synthesis?

- Cross-Validation : Compare experimental NMR shifts with simulated data (e.g., ChemDraw or Gaussian) .

- Isotopic Labeling : Use ¹⁹F NMR to track fluorophenyl group integration .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What are the best practices for evaluating the compound’s pharmacokinetic properties?

Q. How can structural analogs guide SAR studies for enhanced activity?

- Key Modifications :

- Oxadiazole Replacement : Thiadiazole or triazole rings alter electron density and bioactivity .

- Piperidine Substitution : N-Methylpiperazine enhances solubility but may reduce CNS penetration .

- Data Compilation : Use tables to compare IC₅₀ values across analogs (e.g., antitumor activity ranges from 2–50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.